Pefachrome(R) try*

Description

Historical Context and Evolution of Synthetic Peptide Substrates for Protease Activity Assessment

The quest to understand protease mechanisms and kinetics has a long history, evolving from the use of natural protein substrates to the development of more refined synthetic tools. Early methods often relied on cumbersome techniques like clot-based assays or the measurement of amino acid release, which were less sensitive and specific quadratech.co.ukuchicago.edu. The mid-20th century saw the synthesis of the first synthetic peptide substrates, offering improved specificity and manageability compared to complex protein substrates uchicago.edunih.gov. A significant leap occurred in the early 1970s with the advent of chromogenic substrates, which incorporated a chromophore—a molecule that, upon enzymatic cleavage, releases a colored product diapharma.comdiapharma.com. This innovation allowed for the quantitative measurement of enzyme activity through simple spectrophotometry, marking a paradigm shift in protease research quadratech.co.uk. The development of these substrates has continued, with advancements in peptide chemistry leading to more selective and sensitive tools for studying a wide array of proteases quadratech.co.ukdiapharma.com.

Overview of Pefachrome Substrates as Research Tools in Proteolytic Enzyme Studies

The Pefachrome® line, developed by companies like Pentapharm, represents a significant advancement in chromogenic substrate technology pentapharm.comloxo.depentapharm.comavant-medical.compentapharm.com. These substrates are specifically designed synthetic peptides that mimic the natural cleavage sites of various serine proteases, including those involved in coagulation and fibrinolysis pentapharm.compentapharm.comavant-medical.compentapharm.comcryopep.com. The "try" in "Pefachrome(R) try" likely refers to substrates tailored for trypsin or trypsin-like proteases, a critical class of enzymes involved in digestion, blood clotting, and cellular signaling enzymeresearch.co.ukinterchim.frenzymeresearch.co.uk. Pefachrome® substrates typically consist of a short peptide sequence, often 3-5 amino acids, with a chromogenic group, commonly p-nitroaniline (pNA), attached to the C-terminus quadratech.co.ukpentapharm.comnih.gov. Upon enzymatic cleavage by the target protease, the peptide bond is hydrolyzed, releasing the free pNA, which is yellow and absorbs light maximally around 405 nm quadratech.co.ukpentapharm.comnih.govchromogenicsubstrates.comcarleton.edu. The intensity of the color produced is directly proportional to the amount of enzyme activity present, enabling precise kinetic analysis and quantification quadratech.co.ukchromogenicsubstrates.comdcfinechemicals.com. Pefachrome® substrates are widely employed in research for enzyme characterization, inhibitor screening, and quality control of pharmaceutical preparations pentapharm.comloxo.depentapharm.comavant-medical.com.

Fundamental Principles of Chromogenic Enzyme Activity Determination

The utility of chromogenic substrates like Pefachrome® lies in their ability to translate enzymatic activity into a measurable optical signal. This process involves a specific enzymatic reaction followed by a detection method.

At the core of chromogenic substrate assays is the principle of enzyme-catalyzed hydrolysis dcfinechemicals.comchromagar.com. A chromogenic substrate is a molecule composed of two parts: a specific peptide sequence recognized by a target protease and a chromophore, typically p-nitroaniline (pNA) or a similar chromogenic group, linked to the peptide quadratech.co.ukpentapharm.comdcfinechemicals.com. When the target protease encounters its specific substrate, it binds to the active site and catalyzes the cleavage of a peptide bond within the substrate sequence. This cleavage liberates the chromophore from the peptide. The released chromophore, in its free form, possesses a distinct color and absorbs light at a specific wavelength, allowing for its detection quadratech.co.ukdcfinechemicals.comchromagar.com. For instance, p-nitroaniline (pNA) is a common chromophore that, upon release, yields a yellow color with a maximum absorbance typically around 405 nm quadratech.co.ukpentapharm.comnih.govchromogenicsubstrates.comcarleton.edu. The rate at which this chromophore is released is directly proportional to the activity of the enzyme quadratech.co.ukdcfinechemicals.com.

The color change resulting from chromophore release is quantified using spectrophotometry, a technique that measures the absorption of light at specific wavelengths quadratech.co.ukloxo.dechromogenicsubstrates.comdcfinechemicals.comnih.gov. In a typical assay, the chromogenic substrate is incubated with the enzyme in a suitable buffer. As the enzyme hydrolyzes the substrate, the liberated chromophore accumulates, leading to an increase in absorbance at its characteristic wavelength (e.g., 405 nm for pNA) chromogenicsubstrates.comcarleton.edudcfinechemicals.comnih.gov. This increase in absorbance over time is monitored using a spectrophotometer, often equipped with a kinetic mode that records absorbance readings at regular intervals. The rate of change in absorbance (ΔA/min) is then directly correlated to the enzyme's catalytic activity chromogenicsubstrates.comdcfinechemicals.com. This allows for the determination of kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity), providing detailed insights into enzyme behavior loxo.deinterchim.frnih.gov.

Data Tables

The Pefachrome® series includes various substrates tailored for different serine proteases. Below are examples that illustrate the specificity and application of these chromogenic substrates.

Table 1: Examples of Pefachrome® Chromogenic Substrates and Their Target Proteases

| Pefachrome® Substrate Name | Typical Peptide Sequence (Simplified) | Target Protease(s) | Chromophore Released | Max Absorbance (nm) | Primary Application Area |

| Pefachrome® TRY 5274 | Val-Gly-Arg | Trypsin | p-Nitroaniline (pNA) | ~405 | Proteolytic enzyme studies, Trypsin activity |

| Pefachrome® TH 5244 | Tos-Gly-Pro-Arg | Thrombin | p-Nitroaniline (pNA) | ~405 | Coagulation studies |

| Pefachrome® FXa 8595 | D-CHG-Gly-Arg | Factor Xa | p-Nitroaniline (pNA) | ~405 | Coagulation studies |

| Pefachrome® PL/Tryp 5261 | Gly-Pro-Lys | Plasmin, Trypsin | p-Nitroaniline (pNA) | ~405 | Fibrinolysis, Proteolytic studies |

Note: Specific sequences and associated kinetic parameters can vary between manufacturers and product batches. The "try" in "Pefachrome(R) try" specifically points to substrates like Pefachrome® TRY 5274, designed for trypsin.

Table 2: Kinetic Parameters for Selected Pefachrome® Substrates (Illustrative Data)

| Pefachrome® Substrate | Target Enzyme | Km (µM) | Vmax (µM/min) | kcat (min-1) | Source Reference |

| Pefachrome® TRY 5274 | Trypsin | 181 | 43.3 | ~1185 | loxo.deinterchim.fr |

| Pefachrome® TH 5244 | Thrombin | 25.6 (human) | 0.80 (human) | 978.62 (human) | loxo.de |

| Pefachrome® FXa 8595 | Factor Xa | 106 | N/A | 140 |

Note: Kinetic parameters are enzyme and condition-specific and can vary. The data provided are illustrative examples derived from available literature.

Properties

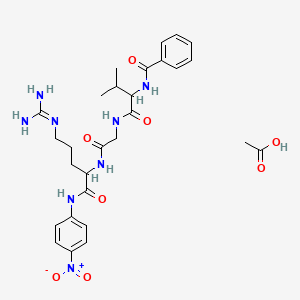

IUPAC Name |

acetic acid;N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECNHBSLLUDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Design and Synthetic Methodologies of Pefachrome Compounds

Structural Architectures of Pefachrome Peptide Backbones

The efficacy and specificity of chromogenic peptide substrates are fundamentally dictated by the design of their peptide backbones. This encompasses the core amino acid sequence, the strategic use of protecting groups to enhance stability and facilitate synthesis, and the incorporation of non-natural amino acids (NPAAs) to fine-tune recognition and resistance to degradation.

Tripeptide Core Design and Analogues

A common structural motif in chromogenic peptide substrates is a core peptide sequence, frequently a tripeptide, which serves as the recognition site for the target protease. For proteases like trypsin, which cleave peptide bonds primarily after basic amino acid residues such as arginine (Arg) or lysine (B10760008) (Lys), the P1 residue (the amino acid immediately preceding the scissile bond) is paramount for substrate specificity uq.edu.aunih.gov. While specific sequences for "Pefachrome try*" are not detailed, related substrates for trypsin and other serine proteases often feature Arg or Lys at the P1 position, preceded by amino acids that optimize binding affinity and catalytic efficiency echelon-inc.comnih.gov. For instance, substrates for Factor Xa (FXa), a related enzyme, typically incorporate an Arg residue at the P1 position . The synthesis of analogues with variations in the peptide sequence allows for the optimization of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) nih.gov.

Incorporation of Non-Natural Amino Acids for Specificity and Proteolytic Resistance

The strategic incorporation of non-natural amino acids (NPAAs) is a powerful approach to enhance substrate specificity, improve resistance to proteolytic degradation, and modulate other properties such as bioavailability researchgate.netmdpi.comnih.govnih.govfrontiersin.org. NPAAs can confer increased stability against cellular proteases and peptidases, thereby prolonging the substrate's half-life and improving assay reliability researchgate.netmdpi.comnih.govnih.govfrontiersin.org. For example, the inclusion of D-cyclohexylalanine (D-CHA) at the P3 position in FXa substrates has been shown to enhance specificity and resistance to plasma peptidases . Similarly, the substitution of L-amino acids with their D-enantiomers or other unnatural variants can significantly increase resistance to enzymatic cleavage frontiersin.org.

Chromogenic Reporter Group Integration: The p-Nitroaniline Moiety

The chromogenic reporter group is indispensable for the colorimetric detection of enzyme activity. Para-nitroaniline (pNA) is the most widely utilized chromophore in this context nih.govpressbooks.pubru.nltaylorandfrancis.comuq.edu.au5-diagnostics.compentapharm.comresearchgate.net. Typically, pNA is covalently attached via an amide bond to the C-terminal amino acid of the peptide sequence nih.govpressbooks.pubresearchgate.net. Upon enzymatic cleavage of the specific peptide bond targeted by the protease, the pNA moiety is released. The liberated p-nitroaniline is yellow and exhibits a strong absorbance maximum at approximately 405 nm pressbooks.pubtaylorandfrancis.comsigmaaldrich.com. This colorimetric signal serves as a direct and quantifiable indicator of the enzyme's catalytic rate. The synthesis of aminoacyl-pNA derivatives, which involves coupling amino acids or peptides to p-nitroaniline, is a fundamental step in the preparation of these substrates nih.govresearchgate.net.

Synthetic Routes and Chemical Synthesis Paradigms

The synthesis of complex chromogenic peptide substrates requires efficient and reliable chemical methodologies. Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling these molecules, offering advantages in purification and automation.

Solid-Phase Peptide Synthesis (SPPS) Protocols in Pefachrome Derivatization

Solid-phase peptide synthesis (SPPS) involves the sequential addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support (resin) peptide.comwikipedia.orgbiosynth.comwiley-vch.deresearchgate.net. This approach simplifies purification by allowing excess reagents and by-products to be removed through simple washing steps after each coupling and deprotection cycle wikipedia.orgbiosynth.com. The synthesis typically commences with the attachment of the first amino acid or a specialized linker to the resin, followed by iterative cycles of N-terminal deprotection and the coupling of the next protected amino acid wikipedia.orgbiosynth.com.

For the synthesis of chromogenic substrates, the p-nitroaniline moiety can be introduced either by completing the peptide synthesis on the solid support and then coupling the peptide to p-nitroaniline in solution, or by incorporating a precursor like 1,4-phenylenediamine onto the resin. This precursor is then oxidized to the p-nitroaniline derivative after the peptide chain has been assembled ru.nlwiley-vch.deresearchgate.net. The Fmoc/tert-butyl (Fmoc/tBu) strategy is widely adopted in SPPS due to its mild deprotection conditions, which are orthogonal to many side-chain protecting groups peptide.comwikipedia.orgbiosynth.com. For example, a typical SPPS protocol would involve using Fmoc-protected amino acids, employing coupling reagents (e.g., HOBt, EDC), and cleaving the completed peptide from resins such as 2-chlorotrityl resin, followed by the removal of side-chain protecting groups and subsequent purification of the final peptide-pNA conjugate wiley-vch.de.

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Target Site | Cleavage Conditions | Strategy Compatibility | Reference |

| Fmoc | α-amino | Base (e.g., piperidine) | Fmoc/tBu | peptide.comwikipedia.orgbiosynth.com |

| Boc | α-amino | Acid (e.g., TFA) | Boc/Bn | peptide.comwikipedia.orgbiosynth.com |

| tBu (tert-butyl) | Side chains | Acid (e.g., TFA) | Fmoc/tBu | peptide.comwikipedia.orgbiosynth.com |

| Bn (benzyl) | Side chains | Acid (e.g., HF) | Boc/Bn | peptide.comwikipedia.orgbiosynth.com |

| Mtt (4-methyltrityl) | Side chains | Mild acid | Orthogonal deprotection | peptide.comsigmaaldrich.com |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Side chains | Hydrazine | Orthogonal deprotection | peptide.comsigmaaldrich.com |

Table 2: Examples of Chromogenic Peptide Substrates and Their Target Enzymes

| Substrate Name / Sequence Example | Target Enzyme(s) | Chromogenic Moiety | Detection Wavelength (nm) | Notes | Reference |

| Bz-Phe-Val-Arg-pNA | Thrombin, Trypsin, Papain | p-Nitroaniline (pNA) | 405 | A common substrate for serine proteases. | echelon-inc.com |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | p-Nitroaniline (pNA) | 405 | A specific tripeptide substrate for thrombin. | nih.gov |

| Chromozym-TH (Tos-Gly-Pro-Arg-pNA) | Thrombin | p-Nitroaniline (pNA) | 405 | Another tripeptide substrate for thrombin. | nih.gov |

| Pefachrome FXa (e.g., CH₃OCO-D-CHA-Gly-Arg-pNA) | Factor Xa (FXa) | p-Nitroaniline (pNA) | 405 | Features D-CHA for enhanced stability and specificity. | |

| Ac-DEVD-pNA | Caspase-3, Caspase-7 | p-Nitroaniline (pNA) | 405 | Used in studies of apoptosis. | sigmaaldrich.comnih.gov |

| Bz-D,L-Arg-pNA (BAPNA) | Trypsin | p-Nitroaniline (pNA) | 405 | A widely used reference substrate for trypsin. | nih.gov |

Post-Synthetic Modifications and Conjugation Techniques

Pefachrome® compounds, recognized for their role as chromogenic peptide substrates in biochemical assays, are fundamentally synthetic peptides chemically linked to reporter molecules, most commonly p-nitroaniline (pNA) pentapharm.com. This inherent conjugation is central to their function, enabling the release of a colored product upon enzymatic cleavage. Beyond this initial synthesis, Pefachrome compounds, by virtue of their peptide nature, are amenable to a range of post-synthetic modifications and conjugation techniques. These advanced strategies aim to enhance their utility, introduce novel functionalities, or integrate them into more complex molecular architectures for specialized applications.

Primary Conjugation in Synthesis: The foundational conjugation within Pefachrome substrates involves the covalent attachment of a specific peptide sequence to a chromogenic reporter group, such as p-nitroaniline (pNA) pentapharm.com. This linkage is strategically designed for enzymatic cleavage by target proteases, leading to the release of the chromophore and the generation of a quantifiable colorimetric signal. The peptide backbone itself is often engineered with N-terminal modifications, for instance, a methyl oxycarbonyl group, and may incorporate non-natural amino acids like D-cyclohexylalanine (D-CHA) to improve specificity and resistance to degradation . This primary conjugation establishes the core functionality of Pefachrome as an enzyme substrate.

Strategies for Post-Synthetic Modification and Conjugation:

Leveraging established principles of peptide chemistry and bioconjugation, Pefachrome compounds can undergo further modifications after their initial synthesis. These techniques typically target reactive functional groups present within the peptide sequence or at its termini.

Functionalization of Peptide Moieties:

Amine Group Modification: The N-terminal amine and the side chains of lysine (Lys) residues, if present, can be targeted. Common modifications include acylation using N-hydroxysuccinimide (NHS) esters or alkylation, which can introduce labels, linker molecules, or alter solubility properties.

Carboxyl Group Modification: The C-terminal carboxyl group and the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues offer sites for amidation or esterification. Amidation, often achieved using coupling reagents like EDC/NHS, is a versatile method for linking peptides to amine-containing molecules thermofisher.com.

Thiol Group Modification: If cysteine (Cys) residues are present or introduced into the peptide sequence, their thiol groups can be utilized for conjugation via reactions like maleimide (B117702) chemistry, forming stable thioether bonds thermofisher.com.

Bioconjugation Techniques: These methods facilitate the covalent attachment of Pefachrome compounds to biomolecules, polymers, or solid supports.

Amine-Reactive Coupling: Reagents like NHS esters are widely used to conjugate Pefachrome to amine-bearing biomolecules (e.g., proteins, antibodies) or functionalized surfaces, forming stable amide linkages thermofisher.com.

Click Chemistry: Bioorthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) offer highly efficient and specific conjugation. These require prior functionalization of the Pefachrome peptide or its intended partner with azide (B81097) or alkyne groups, respectively thermofisher.com.

Polymer Conjugation: Pefachrome peptides can be conjugated to polymers like polyethylene (B3416737) glycol (PEG) to enhance solubility, stability, and pharmacokinetic profiles. This typically involves activating either the polymer or the peptide with complementary reactive groups thermofisher.com.

Potential Applications of Modified Pefachrome Conjugates:

While specific research detailing post-synthetic modifications of Pefachrome compounds is limited, these strategies could enable several advanced applications:

Immobilized Substrates: Conjugation to solid surfaces, such as microplates or biosensor chips, allows for the development of continuous enzyme activity monitoring systems or high-throughput screening platforms mcmaster.caresearchgate.netresearchgate.net.

Targeted Probes: Attachment to targeting moieties, like antibodies or specific peptides, could direct the chromogenic substrate to particular cellular compartments or tissues, enabling localized enzyme activity detection.

Multifunctional Systems: Modified Pefachromes could be incorporated into more complex molecular constructs, such as diagnostic agents or specialized research tools, where the Pefachrome moiety serves as a reporter in a targeted system.

Summary of Potential Modification Strategies:

| Modification Strategy | Target Functional Group(s) | Common Chemistries/Reagents | Potential Conjugation Partners |

| Amine Coupling | Primary Amines (N-term, Lys) | NHS esters, Isothiocyanates, Imidoesters | Proteins, antibodies, amine-functionalized surfaces/polymers |

| Carboxyl Coupling | Carboxyl Groups (C-term, Asp, Glu) | EDC/NHS coupling (Amidation), Esterification | Amines, alcohols |

| Thiol Coupling | Thiol Groups (Cys) | Maleimides, Thiol-disulfide exchange | Maleimide-functionalized molecules, thiolated biomolecules |

| Click Chemistry (CuAAC/SPAAC) | Azides, Alkynes | Copper catalysts, Strain-promoted cycloaddition reagents | Alkyne/Azide-modified peptides, proteins, polymers, surfaces |

| Polymer Conjugation | Amines, Carboxyls, Thiols | NHS esters, Maleimides, etc. (depending on polymer) | PEG, other functionalized polymers |

Compound List:

Pefachrome® FXa

Pefachrome® TPA

Pefachrome® FXIIa/TH 5253

p-nitroaniline (pNA)

D-cyclohexylalanine (D-CHA)

Lysine (Lys)

Aspartic acid

Glutamic acid

Cysteine

Proteins

Antibodies

Nucleic acids

Polyethylene glycol (PEG)

Enzymatic Interaction Mechanisms and Kinetic Characterization

Substrate Recognition and Binding Dynamics with Serine Proteases

Serine proteases, characterized by a catalytic triad (B1167595) of Ser, His, and Asp residues in their active site, exhibit specificity for their substrates based on the amino acid sequence and the complementary binding pockets within the enzyme creative-diagnostics.comwikipedia.orgpurdue.edu. The P1 residue of a peptide substrate, located N-terminal to the cleavage site, is a primary determinant of specificity, interacting with the S1 binding pocket of the protease purdue.edu.

Pefachrome(R) try*, specifically Pefachrome(R) TRY 5274, is designed to be a substrate for trypsin pentapharm.comenzymeresearch.co.ukenzymeresearch.co.ukinterchim.fr. Trypsin is known for its specificity towards basic amino acids, particularly arginine, at the P1 position purdue.edu. The peptide sequence of Pefachrome(R) TRY 5274, such as Cbo-Val-Gly-Arg-pNA or Bz-Val-Gly-Arg-pNA, incorporates an arginine residue, aligning with trypsin's substrate preference pentapharm.compentapharm.cominterchim.fr. This complementarity between the substrate's P1 residue and the protease's S1 pocket facilitates specific binding within the active site, positioning the scissile amide bond for hydrolysis creative-diagnostics.comwikipedia.orgpurdue.edu.

Information regarding exosite interactions or allosteric modulation specifically involving Pefachrome(R) try* with serine proteases is not extensively detailed in the provided search results. However, it is generally understood that some serine proteases can be influenced by interactions at sites distinct from the active site, which can modulate their catalytic activity. While Pefabloc(R) Try, an inhibitor, interacts with the active site Ser-195 of trypsin-like serine proteases, forming a temporary acyl-enzyme complex interchim.fr, this is distinct from the substrate's interaction mechanism.

Catalytic Hydrolysis of the Amide Bond by Target Enzymes

The core function of Pefachrome(R) try* as a chromogenic substrate involves the enzymatic hydrolysis of its peptide bond. Specifically, serine proteases like trypsin cleave the amide bond between the C-terminal amino acid (arginine in this case) and the chromogenic p-nitroaniline (pNA) group pentapharm.compentapharm.comnih.govwikipedia.org. This cleavage releases the free pNA molecule, which is yellow and can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the proteolytic activity of the enzyme pentapharm.comcryopep.compentapharm.comnih.gov. The catalytic mechanism involves the serine residue in the active site acting as a nucleophile to attack the carbonyl carbon of the scissile amide bond, forming a tetrahedral intermediate, followed by the release of the chromogenic leaving group and the peptide portion wikipedia.orgyoutube.com.

Enzyme Kinetic Parameters and Their Derivation Using Pefachrome Substrates

Chromogenic substrates like Pefachrome(R) try* are instrumental in determining key enzyme kinetic parameters, allowing for a quantitative understanding of enzyme activity and efficiency. These parameters are typically derived by monitoring the rate of chromophore release at various substrate concentrations.

Michaelis-Menten kinetics describes the relationship between the initial reaction velocity (v₀) and substrate concentration ([S]), often represented by the Michaelis-Menten equation: v₀ = (Vmax[S]) / (KM + [S]). KM, the Michaelis constant, represents the substrate concentration at which the reaction velocity is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax, the maximum velocity, is the rate of the reaction when the enzyme is saturated with substrate explorationpub.comnih.govreddit.comarxiv.org.

For Pefachrome(R) TRY 5274, specific kinetic parameters have been reported. For instance, one study indicates a KM of 0.181 mM and a Vmax of 43.3 µM/min for trypsin interchim.fr. Another source lists a KM of 0.181 µM for Pefachrome(R) TRY 5274 with trypsin loxo.de. These values are determined by measuring the initial rate of pNA release at different concentrations of Pefachrome(R) TRY 5274 and fitting the data to the Michaelis-Menten model, often using Lineweaver-Burk plots or non-linear regression explorationpub.comarxiv.orgresearchgate.netnih.gov.

The turnover rate constant, kcat, represents the number of substrate molecules converted into product per enzyme molecule per unit time when the enzyme is saturated with substrate reddit.comaklectures.com. It is calculated as Vmax divided by the total enzyme concentration ([E]): kcat = Vmax / [E].

Catalytic efficiency, often expressed as the specificity constant (kcat/KM), is a measure that reflects how effectively an enzyme converts substrate to product, taking into account both substrate binding affinity (KM) and catalytic rate (kcat) nih.govreddit.comaklectures.com. A higher kcat/KM value indicates greater catalytic efficiency.

While specific kcat and kcat/KM values for Pefachrome(R) TRY 5274 with trypsin are not directly provided in the initial search results, the general methodology involves determining Vmax and KM first, and then calculating kcat if the enzyme concentration is known reddit.comaklectures.combiorxiv.org. For example, other Pefachrome substrates show kcat values such as 140 s⁻¹ for Pefachrome FXa with Factor Xa pentapharm.com, and 1.91 s⁻¹ for Pefachrome TG with Thrombin loxo.de. These values illustrate the type of data obtained using such chromogenic substrates.

Investigations into Enzyme-Inhibitor Interaction Kinetics

The application of Pefachrome® substrates in enzyme kinetics provides a quantitative basis for dissecting the mechanisms by which inhibitors affect enzyme activity. By measuring the rate of chromogenic substrate hydrolysis (release of pNA) under varying conditions of substrate and inhibitor concentrations, researchers can generate data that reveals the nature of the interaction. For instance, studies involving bovine trypsin have used Pefachrome-like substrates to assess kinetic inhibition, determining inhibition constants (Ki) ethz.ch. These investigations typically involve:

Establishing Baseline Kinetics: Determining the enzyme's kinetic parameters (e.g., Km and Vmax) in the absence of any inhibitor, using the Pefachrome substrate.

Assessing Inhibitor Effects: Measuring the enzyme's activity in the presence of different concentrations of a specific inhibitor. The observed changes in reaction rates at various substrate concentrations allow for the classification of the inhibition mechanism.

Data Analysis: Employing graphical methods such as Lineweaver-Burk plots or non-linear regression analysis of Michaelis-Menten plots to interpret the kinetic data and derive inhibition constants.

Competitive and Non-Competitive Inhibition Models

Pefachrome® substrates are valuable tools for distinguishing between different modes of enzyme inhibition, primarily competitive and non-competitive inhibition, by analyzing their impact on key kinetic parameters.

Competitive Inhibition: In this model, the inhibitor structurally resembles the substrate and competes for binding at the enzyme's active site. This competition leads to an increase in the apparent Michaelis constant (Km), meaning a higher substrate concentration is required to reach half of the maximum velocity (Vmax). However, the Vmax itself remains unchanged, as sufficient substrate can eventually outcompete the inhibitor. On a Lineweaver-Burk plot, competitive inhibition is characterized by a family of lines that intersect on the y-axis.

Non-Competitive Inhibition: Here, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex, altering the enzyme's conformation and reducing its catalytic efficiency. This type of inhibition decreases the Vmax but does not affect the enzyme's affinity for the substrate, thus leaving the Km unchanged. Non-competitive inhibition is typically represented by lines on a Lineweaver-Burk plot that intersect on the x-axis.

By quantifying the hydrolysis of a Pefachrome® substrate in the presence of an inhibitor, researchers can determine how these kinetic parameters are altered, thereby identifying the specific inhibition model at play.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a critical parameter that quantifies the affinity of an inhibitor for an enzyme. A lower Ki value indicates a higher affinity and thus a more potent inhibitor. Pefachrome® substrates facilitate the determination of Ki through various kinetic analysis methods:

Using IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of inhibitor required to reduce enzyme activity by 50%. The Cheng-Prusoff equation provides a method to calculate Ki from IC50: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant. Pefachrome® assays are used to determine Km, enabling the calculation of Ki from experimentally determined IC50 values.

Lineweaver-Burk Plot Analysis: By plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) in the presence of varying inhibitor concentrations, the Ki value can be derived from the intercepts and slopes of the resulting lines, depending on the inhibition model.

Progress Curve Analysis: More advanced methods involve analyzing the entire time course of the reaction (progress curves) in the presence and absence of inhibitors. These analyses can provide robust estimates of Ki, particularly for complex inhibition patterns nih.govnih.govnih.gov.

Illustrative Kinetic Data from Pefachrome®-Based Studies

The following table presents hypothetical kinetic data for an enzyme (e.g., trypsin) when assayed with a Pefachrome®-like substrate in the presence of different types of inhibitors. These values illustrate how kinetic parameters are affected, aiding in the identification of inhibition mechanisms and subsequent Ki determination.

| Condition | Apparent Km (µM) | Vmax (nmol/min/mg) | Inhibition Type (Inferred) |

| No Inhibitor | 150 | 100 | Baseline |

| Inhibitor A (e.g., Benzamidine) | 300 | 100 | Competitive |

| Inhibitor B | 150 | 50 | Non-competitive |

From such data, if an IC50 for Inhibitor A was determined to be 20 µM at [S] = Km (150 µM), its Ki could be calculated using the Cheng-Prusoff equation: Ki = 20 µM / (1 + 150 µM / 150 µM) = 10 µM. Similarly, data from Inhibitor B would be analyzed to determine its specific Ki.

Advanced Methodologies and Assay Optimization in Pefachrome Based Research

High-Throughput Screening (HTS) Methodologies Utilizing Pefachrome Substrates

Miniaturization Strategies for Reaction Volumes

Miniaturization of assays is a key strategy for increasing throughput, reducing reagent consumption, and improving the signal-to-noise ratio. For Pefachrome-based assays, this involves adapting protocols to smaller reaction volumes, often utilizing microplate formats. For instance, Pefachrome® FXa assays have been successfully scaled down to reaction volumes as low as 50–100 µL within standard 96-well plates . This reduction in volume not only conserves valuable reagents but also allows for a higher density of assays to be performed simultaneously, which is particularly beneficial in high-throughput screening (HTS) environments. Further advancements in microfluidic technologies and ultra-high-density well arrays (exceeding 6500 wells within a 96-well plate footprint) have demonstrated the potential for even smaller reaction volumes, as low as 0.37 microliters, for enzymatic assays, validating the broader applicability of miniaturization principles to Pefachrome-based research nih.gov.

Automation Techniques for Assay Execution and Data Acquisition

Automation plays a pivotal role in enhancing the reproducibility and efficiency of Pefachrome-based assays. Automated liquid handling systems and robotic platforms are employed for precise dispensing of reagents, sample preparation, and reaction initiation, thereby minimizing human error and inter-assay variability . High-throughput screening platforms often integrate automated pipetting with plate readers for seamless assay execution and data acquisition. For example, automated systems, coupled with real-time kinetic readings, have been shown to improve the reproducibility of Pefachrome® FXa assays . Furthermore, established coagulation analyzers, such as the Behring Coagulation System (BCS), utilize chromogenic substrates like Pefachrome® TG, underscoring the integration of these substrates into automated diagnostic platforms nih.gov. Data acquisition is typically performed using microplate readers capable of measuring absorbance at 405 nm, the characteristic wavelength for the released p-nitroaniline (pNA) chromophore plos.org.

Real-time Kinetic Monitoring Approaches

Real-time kinetic monitoring is essential for accurately characterizing enzyme activity, determining reaction rates, and understanding dynamic processes like thrombin generation. Pefachrome® assays are well-suited for this approach due to the continuous release of the chromogenic substrate upon enzymatic cleavage. By measuring the increase in absorbance at 405 nm over time, researchers can generate kinetic curves that reflect the enzyme's activity profile. For instance, Pefachrome® FXa assays can be monitored with readings taken every 30 seconds for 15 minutes to capture the initial reaction kinetics . Similarly, Pefachrome® tPA assays involve determining the change in optical density per minute (∆OD/min) at 405 nm, allowing for the differentiation of single-chain and two-chain forms of tissue-type plasminogen activator (tPA) based on their distinct kinetic parameters (Km and Vmax) interchim.frloxo.de. The monitoring of thrombin generation, a critical hemostatic process, often employs Pefachrome® TG, with real-time kinetic data providing insights into the dynamics of this cascade ru.nlahajournals.org.

Table 1: Kinetic Parameters of Pefachrome® Substrates

| Substrate | Target Enzyme | Kinetic Parameter | Value | Reference |

| Pefachrome® FXa | Factor Xa | KM | 0.106 mM | |

| kcat | 140 s⁻¹ | |||

| Pefachrome® tPA | tPA (sc-tPA) | KM | 0.286 mM | interchim.frloxo.de |

| Vmax | 6.95 nmol/µg tPA/min | interchim.frloxo.de | ||

| Pefachrome® tPA | tPA (tc-tPA) | KM | 0.167 mM | interchim.frloxo.de |

| Vmax | 33.9 nmol/µg tPA/min | interchim.frloxo.de | ||

| Pefachrome® uPA | Urokinase (uPA) | KM | 6 µM | avant-medical.com |

| Vmax | 1.3 x 10⁻¹⁰ mol/min | avant-medical.com |

Standardization and Quality Control in Pefachrome-Based Assays for Reproducibility

Ensuring the reproducibility and reliability of Pefachrome-based assays necessitates robust standardization and stringent quality control measures. Batch-to-batch consistency of Pefachrome® substrates is critical, and manufacturers typically provide certificates of analysis detailing purity and specifications cryopep.com. Quality control samples, including enzyme-free controls and calibrated standards, are indispensable for validating assay performance and ensuring accurate quantification interchim.fr.

Reproducibility is often assessed through intra-assay and inter-assay precision studies, where coefficients of variation (CVs) are determined. For instance, Pefakit® TDT® assays have demonstrated intra-assay and inter-assay CVs of ≤ 6% interchim.fr. Efforts to harmonize Pefachrome-based assays across different laboratories and methods are ongoing, addressing issues such as reagent standardization, the use of reference plasmas, and the mitigation of batch-to-batch variations researchgate.net. The implementation of validated and standardized methods, coupled with the use of commercially available reference materials and quality control samples, is paramount for achieving reliable and comparable results researchgate.net. Furthermore, many Pefachrome® products intended for diagnostic use carry CE marking, indicating compliance with European regulatory standards for in vitro diagnostic devices cryopep.com.

Table 2: Precision Data for Pefakit® TDT® Assays

| Parameter | CV Range (%) |

| Intra-assay CV (n=8-14) | ≤ 6 |

| Inter-assay CV (3 days) | ≤ 6 |

Compound List

Pefachrome® FXa

Pefachrome® tPA

Pefachrome® uPA

Pefachrome® TG

Pefachrome® FXa 2732

Pefachrome® FXa 8595

Pefachrome® TH 8198

Pefachrome® TH 5244

Pefachrome® PK

Applications in Mechanistic and Systems Biology Studies

Investigation of Plasmin and Urokinase Plasminogen Activator (uPA/tPA) Functionality

Differential Determination of Plasminogen Activator Forms (e.g., sc-tPA vs. tc-tPA)

While Pefachrome TRY is primarily associated with trypsin-like proteases, the broader Pefachrome family includes substrates like Pefachrome tPA, which are specifically designed for the differential determination of single-chain tissue-type plasminogen activator (sc-tPA) and its active two-chain form (tc-tPA) interchim.fr. Pefachrome tPA exhibits distinct kinetic parameters (Km and Vmax) for sc-tPA and tc-tPA, allowing researchers to differentiate between these forms by measuring their respective cleavage rates interchim.fr. Although direct studies using Pefachrome TRY for this specific differentiation are not extensively documented, the principle of using tailored chromogenic substrates to distinguish between enzyme isoforms is a well-established methodology in fibrinolysis research, where such substrates are critical for understanding the balance of pro- and anti-fibrinolytic factors interchim.frnih.gov. The precise measurement of tPA activity, which can be influenced by its various forms, is crucial for studying fibrinolysis, a process vital for blood clot dissolution interchim.frnih.govnih.gov.

Research on Enzyme-Enzyme Interactions and Protein-Protein Modulations

Substrate Specificity Mapping of Novel or Uncharacterized Proteases

A fundamental application of chromogenic substrates like Pefachrome TRY is in the characterization and specificity mapping of proteases. Pefachrome TRY, with its defined peptide sequence (Cbo-Val-Gly-Arg-pNA), serves as a benchmark substrate for identifying and quantifying the activity of trypsin and other trypsin-like serine proteases loxo.depentapharm.com. Researchers can use Pefachrome TRY to screen for novel proteases that cleave its specific sequence, thereby aiding in the identification and functional characterization of uncharacterized enzymes. By comparing the cleavage rates of Pefachrome TRY with other substrates, the substrate specificity profile of a newly identified protease can be elucidated, providing insights into its physiological roles researchgate.net.

Exploration of Molecular Interactions in Complex Biological Systems (e.g., Myosin-Coagulation Factor Interactions)

The Pefachrome family of substrates is extensively used in the study of coagulation and fibrinolysis, systems inherently rich in complex molecular interactions pentapharm.comavant-medical.com. For example, Pefachrome FXa is employed in assays to measure Factor Xa activity, a critical enzyme in the coagulation cascade interchim.frnih.gov. Similarly, Pefachrome TG is used to monitor thrombin generation loxo.depentapharm.com. While direct studies involving Pefachrome TRY and specific interactions like "Myosin-Coagulation Factor Interactions" are not explicitly found, the methodology of using Pefachrome substrates to quantify the activity of key players in these cascades allows for indirect investigation of such complex molecular interplay. By measuring the activity of proteases that might be influenced by or influence myosin or other cellular components, researchers can infer aspects of their interaction within broader biological systems.

Use in Mathematical and Computational Models of Proteolytic Networks

Kinetic data derived from the use of chromogenic substrates are essential for building and validating mathematical and computational models of proteolytic networks. Pefachrome TRY, when used to measure the activity of its target proteases, can yield crucial kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax). For instance, other Pefachrome substrates like Pefachrome TG have reported kinetic data (Km: 1.95 mM, kcat: 1.91 s⁻¹) loxo.depentapharm.com, and Pefachrome tPA provides specific Km values for both sc-tPA and tc-tPA interchim.frpentapharm.comenzymeresearch.co.uk. These parameters are vital inputs for quantitative modeling, enabling the simulation and prediction of protease behavior within complex systems like the coagulation or fibrinolytic cascades nottingham.ac.uk. Such models help in understanding the dynamics of these networks and identifying potential therapeutic targets.

Compound Nomenclature

| Common Name | Brand Name | CAS Number (if applicable) |

| Trypsin Substrate | Pefachrome TRY | Not specified |

| Tissue Plasminogen Activator Substrate | Pefachrome tPA | Not specified |

| Factor Xa Substrate | Pefachrome FXa | Not specified |

| Thrombin Substrate | Pefachrome TG | Not specified |

| Plasmin Substrate | Pefachrome PL | Not specified |

| Activated Protein C Substrate | Pefachrome PCa | Not specified |

| Factor VIIa Substrate | Pefachrome FVIIa | Not specified |

| Plasma Kallikrein Substrate | Pefachrome PK | Not specified |

| C1-Esterase Substrate | Pefachrome C1E | Not specified |

Pefachrome Compounds in Drug Discovery Research Methodologies

Screening and Validation of Protease Inhibitors

Pefachrome substrates are instrumental in the screening and validation of protease inhibitors. By measuring the reduction in enzymatic activity in the presence of a test compound, researchers can assess the potency and efficacy of potential drug candidates.

Direct Oral Anticoagulants (DOACs) represent a significant class of drugs targeting the coagulation cascade, primarily Factor Xa (FXa) and thrombin. Pefachrome FXa, a specific chromogenic substrate for FXa, plays a crucial role in characterizing these inhibitors. Studies have employed Pefachrome FXa to determine the kinetic parameters, such as the inhibition constant (), of FXa inhibitors. For instance, the characterization of BAY 59-7939, a potent FXa inhibitor, utilized Pefachrome FXa assays, reporting a value of 0.7 ± 0.01 nM . By quantifying the residual FXa activity using Pefachrome FXa, researchers can establish dose-response relationships and confirm the inhibitory potential of novel compounds that could serve as DOACs.

Table 1: Pefachrome Substrates in Protease Inhibition Studies

| Target Enzyme | Pefachrome Substrate | Example Inhibitor | Reported Value | Reference |

| Factor Xa (FXa) | Pefachrome FXa | BAY 59-7939 | = 0.7 ± 0.01 nM | |

| PAI-1 | Pefachrome tPA | AZ3976 | IC50 = 26 μM | nih.gov |

| PAI-1 | Pefachrome tPA | AZ3976 | IC50 = 16 μM | nih.gov |

| PAI-1 (Binding to latent form) | Pefachrome tPA | AZ3976 | = 0.29 μM | nih.gov |

| Thrombin (Human) | Pefachrome TH | N/A | = 25.60 µM | loxo.de |

| Thrombin (Human) | Pefachrome TH | N/A | = 978.62 min⁻¹ | loxo.de |

| Factor Xa (FXa) | Pefachrome FXa | N/A | = 0.106 mM | |

| Factor Xa (FXa) | Pefachrome FXa | N/A | = 140 s⁻¹ |

Note: Kinetic parameters (, ) for Pefachrome FXa and Pefachrome TH are provided without specific inhibitors in the cited literature, representing the enzyme's intrinsic activity with these substrates. IC50 and values are for inhibitors characterized using these substrates.

High-Content Screening for Modulators of Proteolytic Activity

Mechanism-Based Drug Action Studies Using Pefachrome Probes

Table 2: Kinetic Parameters of Pefachrome Substrates with Target Enzymes

| Pefachrome Substrate | Target Enzyme | Kinetic Parameter | Value | Reference |

| Pefachrome FXa | Factor Xa | 0.106 mM | ||

| Pefachrome FXa | Factor Xa | 140 s⁻¹ | ||

| Pefachrome TH | Thrombin | (Human) | 25.60 µM | loxo.de |

| Pefachrome TH | Thrombin | (Human) | 978.62 min⁻¹ | loxo.de |

Compound Names Table

Activated Protein C (APC)

AR-H029953XX

AZ3976

BAY 59-7939

Factor X (FX)

Factor Xa (FXa)

Factor XI (FXI)

Factor XIa (FXIa)

Factor XIIa (FXIIa)

Fendosal (HP129)

Fibrinogen

Fibrinolytic system

Gla-domainless-fXa

High-molecular weight kininogen (HK)

Kallikrein

Low molecular weight heparin (LMWH)

Lysosulfatide (lyso-SF)

N-acetyl-sulfatide

Pefabloc® SC

Pefachrome® FXa

Pefachrome® FIXa

Pefachrome® PK

Pefachrome® PL/Tryp 5261

Pefachrome® TH

Pefachrome® tPA

Pefachrome® XIa3371

Pefakit®

Pefafluor®

PGI2

Plasma Kallikrein

Plasmin

Plasminogen

Plasminogen Activator Inhibitor Type 1 (PAI-1)

Platelets

Prothrombin

Prothrombinase complex

Protein S

Rivaroxaban

Russell's viper venom-X (RVV-X)

Serine protease inhibitors (serpins)

Thrombin

Thrombin Activatable Fibrinolysis Inhibitor (TAFI)

Tissue Factor (TF)

Tissue-type plasminogen activator (tPA)

Trapezoid-like 1 (TRP1)

Triazole

Trypsin

Urokinase-type plasminogen activator (uPA)

Vitronectin (VN)

Vitamin K antagonists (VKA)

XR1853

XR5118

Future Directions and Emerging Research Avenues

Design of Next-Generation Pefachrome Derivatives with Enhanced Specificity or Sensitivity

The development of future Pefachrome derivatives is likely to focus on augmenting their specificity and sensitivity. Current design strategies for chromogenic peptide substrates often involve modeling based on the natural substrate of the target protease or through structure-activity correlations derived from screening peptide libraries. nih.gov By modifying the peptide sequence and the chromophore, next-generation substrates can be engineered to exhibit improved kinetic properties, such as a lower Michaelis constant (Km) or a higher catalytic rate (kcat), leading to more sensitive assays.

Furthermore, the design of substrates with greater selectivity is crucial for accurately measuring protease activity in complex biological samples, where multiple proteases may be present. This can be achieved by incorporating unnatural amino acids or modifying the peptide backbone to favor cleavage by a specific enzyme while resisting hydrolysis by others. The goal is to develop substrates that can reliably distinguish between closely related proteases, thereby providing more precise diagnostic information.

Table 1: Approaches to Designing Next-Generation Chromogenic Substrates

| Design Approach | Objective | Potential Outcome |

| Natural Substrate Modeling | Mimic the natural cleavage site of the target protease. | Enhanced affinity and turnover by the target enzyme. |

| Peptide Library Screening | Identify novel peptide sequences with high affinity and selectivity. | Discovery of substrates with unique and improved properties. |

| Incorporation of Unnatural Amino Acids | Introduce novel chemical functionalities into the substrate. | Increased resistance to off-target proteolysis and enhanced selectivity. |

| Chromophore Modification | Alter the chemical structure of the chromogenic leaving group. | Improved spectrophotometric properties and assay sensitivity. |

Integration with Advanced Analytical Techniques (e.g., Mass Spectrometry in Conjunction with Activity Assays)

In a typical workflow, a protease is incubated with a substrate, and the reaction is monitored both spectrophotometrically, using a chromogenic substrate, and by mass spectrometry. nih.gov The mass spectrometer can analyze the reaction mixture to identify all cleavage products, providing valuable information about the protease's substrate preferences and potential off-target activities. This is particularly useful in complex biological samples where multiple proteases may be active. Furthermore, quantitative MS techniques can be employed to measure the concentration of specific cleavage products, offering a more detailed and accurate assessment of protease activity than chromogenic assays alone. nih.gov

Application in Microfluidic Platforms and Point-of-Care Research Systems

The development of microfluidic devices for enzymatic assays is a rapidly growing field with the potential to revolutionize point-of-care diagnostics. utoronto.caacs.org These platforms offer several advantages over traditional assay formats, including reduced sample and reagent volumes, faster analysis times, and the potential for high-throughput screening. nih.govrsc.org The integration of chromogenic substrates like Pefachrome into microfluidic systems can enable the development of portable and automated devices for rapid and sensitive detection of protease activity. acs.org

For instance, a microfluidic chip could be designed to mix a patient sample with a specific chromogenic substrate, and the resulting color change could be detected by an integrated optical sensor. utoronto.ca This would allow for the rapid measurement of disease-relevant proteases at the patient's bedside, facilitating timely diagnosis and treatment decisions. nih.gov The versatility of microfluidics also allows for the development of multiplexed assays, where the activity of multiple proteases can be measured simultaneously from a single sample. nih.gov

Contribution to Understanding Protease Dysregulation in Disease Models (e.g., Alzheimer's disease, Hemophilia)

Chromogenic substrates are valuable tools for investigating the role of protease dysregulation in various diseases. In Alzheimer's disease, for example, several proteases are implicated in the processing of amyloid precursor protein and the degradation of amyloid-beta peptides. nih.govphysiology.org The dysregulation of these proteolytic pathways is a hallmark of the disease. biorxiv.orgbiorxiv.org Chromogenic substrates that are specific for these proteases can be used to measure their activity in disease models, helping to elucidate the molecular mechanisms of the disease and to identify potential therapeutic targets. nih.gov

In the context of hemophilia, chromogenic assays are well-established for measuring the activity of coagulation factors, such as Factor VIII and Factor IX. nih.govnih.govmayocliniclabs.com These assays are crucial for the diagnosis and monitoring of hemophilia, as well as for assessing the efficacy of replacement therapies. youtube.com The development of new and improved chromogenic substrates for coagulation factors continues to be an active area of research, with the aim of providing more accurate and reliable diagnostic tools. nih.gov

Table 2: Application of Chromogenic Assays in Disease Models

| Disease | Key Proteases/Factors | Application of Chromogenic Assays |

| Alzheimer's Disease | Secretases, Neprilysin, Insulin-degrading enzyme | Measurement of protease activity in brain tissue and cerebrospinal fluid to understand disease pathogenesis. |

| Hemophilia | Factor VIII, Factor IX, Thrombin | Diagnosis, classification of severity, and monitoring of replacement therapy. |

Expanding the Pefachrome Toolbox for Novel Enzymatic Targets

While the Pefachrome series has traditionally focused on serine proteases, there is a growing interest in developing chromogenic substrates for other classes of enzymes. pentapharm.comavant-medical.com The principles of chromogenic substrate design can be applied to a wide range of enzymatic targets, including cysteine proteases, aspartic proteases, and metalloproteases. nih.gov The key is to identify a peptide sequence that is selectively cleaved by the target enzyme and to couple it to a suitable chromophore. dcfinechemicals.comdiapharma.com

The expansion of the chromogenic substrate toolbox to include a wider variety of enzymatic targets would have a significant impact on both basic research and clinical diagnostics. nih.govrapidmicrobiology.com It would enable the development of new assays for a host of diseases where non-serine proteases play a critical role. Furthermore, the availability of a diverse panel of chromogenic substrates would facilitate high-throughput screening for enzyme inhibitors, a crucial step in the drug discovery process. nih.govresearchgate.net The ongoing development of novel chromogenic substrates for a variety of enzymes promises to further enhance our ability to study and diagnose a wide range of biological processes and diseases. nih.gov

Q & A

Basic Research Questions

What is the molecular mechanism by which Pefachrome® TRY detects tryptase activity in plasma?* Pefachrome® TRY* is a chromogenic substrate containing a synthetic peptide sequence (Tos-Gly-Pro-Lys-pNA) that undergoes enzymatic cleavage by tryptase. The cleavage releases p-nitroaniline (pNA), which absorbs light at 405 nm, allowing spectrophotometric quantification of tryptase activity. The kinetic parameter Km for this substrate is 0.014 mM, indicating high affinity for tryptase . Researchers should calibrate assays using standardized tryptase concentrations and account for plasma matrix effects to avoid false signals from nonspecific proteases.

How should researchers validate the specificity of Pefachrome® TRY in complex biological samples (e.g., plasma)?* Specificity validation requires parallel experiments with protease inhibitors (e.g., leupeptin for trypsin-like proteases) and control samples lacking the target enzyme. Cross-reactivity can be assessed using recombinant tryptase and related serine proteases (e.g., thrombin, Factor Xa). Purity (≥95%) and low pNA-free content (≤0.5%) in the substrate batch are critical to minimize background noise .

What are the optimal storage and reconstitution protocols for Pefachrome® TRY to ensure assay reproducibility?* Lyophilized Pefachrome® TRY* should be stored at 2–8°C and reconstituted in sterile water or buffer per the manufacturer’s guidelines. Post-reconstitution stability exceeds three months at –20°C. Researchers must avoid repeated freeze-thaw cycles and validate activity post-reconstitution using a reference tryptase sample .

Advanced Research Questions

How can researchers resolve contradictions in tryptase activity data when using Pefachrome® TRY across different experimental setups?* Contradictions often arise from variability in plasma pre-processing (e.g., anticoagulant type), substrate concentration, or instrumentation (e.g., wavelength calibration). A standardized protocol should include:

- Normalization to internal controls (e.g., spiked recombinant tryptase).

- Cross-validation with alternative methods (e.g., ELISA, fluorogenic substrates).

- Statistical analysis (e.g., ANOVA for inter-assay variability) .

What experimental design considerations are critical for comparative studies of tryptase inhibitors using Pefachrome® TRY?*

- Dose-response curves : Use at least six inhibitor concentrations to calculate IC50 values.

- Kinetic assays : Monitor real-time pNA release (405 nm) to distinguish competitive vs. noncompetitive inhibition.

- Control for substrate depletion : Ensure linear reaction kinetics by limiting reaction time to ≤10% substrate conversion .

How can Pefachrome® TRY be integrated into multiplex assays to study crosstalk between tryptase and other coagulation factors?* Multiplexing requires spectral separation of detection methods. For example:

- Pair Pefachrome® TRY* (405 nm) with fluorogenic substrates for Factor Xa (e.g., Pefachrome® FXa 5277, emission 460 nm).

- Use time-resolved measurements to avoid signal overlap. Validate specificity by pre-treating samples with pathway-specific inhibitors (e.g., antithrombin III for thrombin) .

What statistical methods are recommended for analyzing high-throughput screening data generated with Pefachrome® TRY?*

- Z’-factor analysis : Assess assay robustness by comparing positive (high tryptase activity) and negative (inhibited) controls.

- Multivariate regression : Identify confounding variables (e.g., plasma lipid content, pH).

- Machine learning : Cluster outliers in large datasets to detect batch effects or novel inhibitors .

Methodological Best Practices

- Data Normalization : Express activity as Δ absorbance/min/mg protein to account for plasma protein concentration variability .

- Ethical Reporting : Disclose substrate lot numbers and reconstitution times to enhance reproducibility .

- Contradiction Analysis : Use triangulation (e.g., biochemical, in silico, and clinical data) to validate unexpected findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.